molecular formula C17H21NO B11862480 7-(Oct-1-EN-1-YL)quinolin-8-OL

7-(Oct-1-EN-1-YL)quinolin-8-OL

Cat. No.: B11862480
M. Wt: 255.35 g/mol
InChI Key: QAKAQLXJQXWCOQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Oct-1-EN-1-YL)quinolin-8-OL is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a heterocyclic aromatic organic compound structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oct-1-EN-1-YL)quinolin-8-OL typically involves the alkylation of quinolin-8-OL with an oct-1-EN-1-YL halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

7-(Oct-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications .

Scientific Research Applications

7-(Oct-1-EN-1-YL)quinolin-8-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical research.

    Medicine: It has been investigated for its potential therapeutic properties, including antimalarial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-(Oct-1-EN-1-YL)quinolin-8-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-OL: The parent compound without the oct-1-EN-1-YL group.

    5-Chloromethylquinolin-8-OL: A derivative with a chloromethyl group instead of the oct-1-EN-1-YL group.

    5-(((1-Azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-OL: A derivative with an azido group.

Uniqueness

7-(Oct-1-EN-1-YL)quinolin-8-OL is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

7-[(E)-oct-1-enyl]quinolin-8-ol

InChI

InChI=1S/C17H21NO/c1-2-3-4-5-6-7-9-15-12-11-14-10-8-13-18-16(14)17(15)19/h7-13,19H,2-6H2,1H3/b9-7+

InChI Key

QAKAQLXJQXWCOQ-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.